molecular formula C14H15F3N2O2 B6504373 N-[4-(dimethylamino)but-2-yn-1-yl]-4-(trifluoromethoxy)benzamide CAS No. 1396684-18-6

N-[4-(dimethylamino)but-2-yn-1-yl]-4-(trifluoromethoxy)benzamide

Cat. No.: B6504373
CAS No.: 1396684-18-6
M. Wt: 300.28 g/mol
InChI Key: TXCCDZDUATUWHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(Dimethylamino)but-2-yn-1-yl]-4-(trifluoromethoxy)benzamide is a synthetic benzamide derivative of interest in medicinal chemistry and pharmacological research. Its molecular structure incorporates a dimethylamino-terminated alkyne linker and a trifluoromethoxy-substituted benzamide group. The trifluoromethoxy group is a common motif in the design of bioactive molecules due to its electron-withdrawing properties and metabolic stability, which can influence the compound's binding affinity and pharmacokinetic profile . Benzamide scaffolds are recognized for their diverse biological activities and are frequently explored in the development of novel therapeutic agents . For instance, structurally related compounds featuring the N-benzamide core have been identified as potent and selective agonists for neurological targets like the 5-HT 1F receptor, which is being investigated for migraine therapy . Other benzamide analogues have demonstrated significant efficacy as antimicrobial agents, particularly against drug-resistant Gram-positive bacteria such as MRSA, by targeting essential pathways like lipoteichoic acid biosynthesis . This compound is provided for research purposes to support investigative studies in these and other areas. Researchers can utilize this chemical as a key intermediate, a structural analog for structure-activity relationship (SAR) studies, or a candidate for high-throughput screening in drug discovery programs. This product is strictly labeled For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use. Researchers should conduct all necessary safety assessments and handle the compound in accordance with their institution's laboratory safety protocols.

Properties

IUPAC Name

N-[4-(dimethylamino)but-2-ynyl]-4-(trifluoromethoxy)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15F3N2O2/c1-19(2)10-4-3-9-18-13(20)11-5-7-12(8-6-11)21-14(15,16)17/h5-8H,9-10H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXCCDZDUATUWHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC#CCNC(=O)C1=CC=C(C=C1)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[4-(dimethylamino)but-2-yn-1-yl]-4-(trifluoromethoxy)benzamide, with the CAS number 1396684-18-6, is a chemical compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including structure, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₁₄H₁₅F₃N₂O₂ with a molecular weight of 300.28 g/mol. The compound features a trifluoromethoxy group, which is known for enhancing lipophilicity and biological activity.

PropertyValue
CAS Number1396684-18-6
Molecular FormulaC₁₄H₁₅F₃N₂O₂
Molecular Weight300.28 g/mol
DensityNot Available
Boiling PointNot Available
Melting PointNot Available

Research indicates that the compound may exert its biological effects through interaction with specific molecular targets, such as enzymes or receptors involved in various signaling pathways. The presence of the dimethylamino group is significant for its activity, as it can facilitate binding to target sites within cells.

Antitumor Activity

Recent studies have shown that compounds with similar structural features to this compound exhibit notable antitumor properties. For instance, related compounds have been studied for their ability to inhibit histone deacetylases (HDACs), which play a crucial role in cancer cell proliferation. The inhibition of HDACs leads to increased acetylation of histones and non-histone proteins, resulting in altered gene expression that can induce cell cycle arrest and apoptosis in cancer cells .

In vitro assays demonstrated that these compounds could significantly reduce the viability of various cancer cell lines, indicating their potential as therapeutic agents against malignancies.

Anti-inflammatory Activity

The compound's structural components suggest potential anti-inflammatory properties. Compounds that interact with G protein-coupled receptors (GPCRs), like the P2Y14 receptor, are known to modulate inflammatory responses. Antagonists targeting these receptors can inhibit neutrophil motility and reduce inflammation, which may be beneficial in treating conditions such as asthma and other inflammatory diseases .

Case Studies

  • Antitumor Efficacy : A study evaluated the antiproliferative effects of structurally related compounds on A2780 and HepG2 cancer cell lines. The results indicated a significant reduction in cell growth, with IC₅₀ values suggesting potent antitumor activity comparable to established HDAC inhibitors .
  • Inflammatory Response Modulation : Another investigation focused on the interaction of similar compounds with inflammatory pathways. The results indicated that these compounds could effectively inhibit the activation of neutrophils, suggesting their potential use in managing inflammatory diseases .

Comparison with Similar Compounds

Structural Analogues with Dimethylamino Substitutions

  • 4-(4-[3-Chloro-5-(Trifluoromethyl)-2-Pyridinyl]Piperazino)-N-[(Dimethylamino)Methylene]Benzamide (): Structure: Contains a dimethylamino-methylene group linked to the benzamide and a piperazinyl-pyridinyl substituent. Key Differences: The target compound features an alkyne chain, whereas this analog uses a methylene bridge and a heterocyclic piperazine-pyridine system.
  • N-(4-Methoxybenzylidene)-4-(Dimethylamino)Benzamide (): Structure: A benzylidene-linked dimethylamino benzamide with a methoxy substituent. Key Differences: The target compound lacks the benzylidene moiety but includes a trifluoromethoxy group. Spectroscopic Comparison: Both compounds exhibit strong C=O IR absorption (~1660–1680 cm⁻¹). However, the target compound’s alkyne chain may introduce distinct NMR shifts (e.g., alkyne proton resonances at ~2.5–3.5 ppm) compared to the benzylidene proton environments .

Compounds with Trifluoromethoxy-Benzamide Moieties

  • GNF-2-deg-BUMP (): Structure: Contains a 4-(trifluoromethoxy)benzamide linked to a pyrimidine-phenoxy scaffold. Key Differences: The target compound replaces the pyrimidine-phenoxy group with a dimethylamino-alkyne chain. Synthetic Routes: Both compounds utilize amide coupling, but GNF-2-deg-BUMP requires multi-step functionalization of pyrimidine intermediates, whereas the target compound’s alkyne chain may involve Sonogashira coupling or similar methodologies .
  • N-(2-Hydroxyethyl)-4-(6-(4-(Trifluoromethoxy)Phenylamino)Pyrimidin-4-yl)Benzamide (CAS 778274-97-8, ): Structure: Features a hydroxyethyl group and a pyrimidine-linked trifluoromethoxy benzamide. Physicochemical Comparison:
  • Molecular Weight : Target compound (~353.3 g/mol) vs. 418.4 g/mol (CAS 778274-97-8).
  • Solubility : The hydroxyethyl group in CAS 778274-97-8 may enhance aqueous solubility compared to the hydrophobic alkyne chain in the target compound .

Bioactive Benzamide Derivatives

  • N-(3-Chloro-4-Fluorophenyl)-4-(1H-Imidazol-1-yl)Benzamide (): Activity: Exhibits anticancer activity against cervical cancer. Structural Contrast: Replaces the trifluoromethoxy and dimethylamino-alkyne groups with imidazole and halogen substituents. SAR Insight: The trifluoromethoxy group in the target compound may enhance membrane permeability compared to halogenated analogs .
  • HSGN-235 and HSGN-237 (): Structure: Oxadiazole-linked trifluoromethoxy benzamides.

Physicochemical and Spectroscopic Data Comparison

Compound Molecular Weight (g/mol) Key IR Bands (cm⁻¹) Notable NMR Features
Target Compound ~353.3 C=O (~1680), C≡C (~2100) Alkyne protons (~2.5–3.5 ppm), dimethylamino (~2.2 ppm)
N-(4-Methoxybenzylidene)-4-(Dimethylamino)Benzamide () 305.1 C=O (~1663–1682), C=N (~1600) Benzylidene protons (~7.5–8.5 ppm)
HSGN-235 () ~450.3 C=O (~1685), C-F (~1250) Oxadiazole protons (~8.0–8.5 ppm)

Preparation Methods

Table 1: Comparative Analysis of Amidation Conditions

Method Catalyst/Reagent Solvent Temperature Yield Source
Ullmann-type couplingCuI, Cs2CO3DMSO100°C54–73%
CyclocondensationNa2S2O5DMFRefluxHigh
Classical amidationEDC/NHSDCMRT60–80%

Solvent Selection: Polar aprotic solvents like DMSO and DMF dominate the cited procedures due to their ability to dissolve both ionic reagents and organic substrates. However, DMSO’s high boiling point (189°C) may necessitate prolonged reaction times, while DMF’s tendency to form carbamates with amines could complicate purification.

Catalyst Efficiency: Copper(I) iodide, as used in source, demonstrates efficacy in C–N bond formation but may require ligands (e.g., 1,10-phenanthroline) to enhance reactivity in amidation. Source employs sodium metabisulfite to stabilize intermediates, a strategy potentially applicable to preventing alkyne oxidation during coupling.

Yield Improvement: Multi-step protocols, such as isolating the acid chloride intermediate before amidation, could circumvent side reactions. For instance, treating 4-(trifluoromethoxy)benzoic acid with thionyl chloride generates the corresponding acyl chloride, which reacts efficiently with amines at room temperature.

Analytical Characterization

While the provided sources lack spectral data for the target compound, analogous trifluoromethoxy-containing compounds in source exhibit distinct 19F NMR signals near δ −58 ppm. Similarly, the propargylamine moiety’s alkyne proton typically resonates as a triplet (J ≈ 2.4 Hz) near δ 2.5–3.0 ppm in 1H NMR. Mass spectrometry (ESI-MS) would likely show a molecular ion peak at m/z 329 [M + H]+.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for synthesizing N-[4-(dimethylamino)but-2-yn-1-yl]-4-(trifluoromethoxy)benzamide, and what critical reaction conditions must be optimized?

  • Methodological Answer : Synthesis typically involves sequential amide coupling and alkyne functionalization. For example:

Trifluoromethoxy benzoyl chloride preparation : React 4-(trifluoromethoxy)benzoic acid with thionyl chloride or oxalyl chloride under anhydrous conditions .

Amide formation : Couple the acyl chloride with 4-(dimethylamino)but-2-yn-1-amine using a base (e.g., triethylamine) in dichloromethane at 0–5°C to minimize side reactions .

Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol/water .
Key conditions: Strict temperature control (<10°C during coupling), inert atmosphere (N₂/Ar), and moisture-free solvents to prevent hydrolysis .

Q. Which analytical techniques are essential for characterizing this compound’s purity and structural integrity?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm the presence of the dimethylamino group (δ ~2.8–3.2 ppm for N(CH₃)₂), alkyne protons (δ ~1.8–2.2 ppm), and trifluoromethoxy signals (δ ~120–125 ppm in ¹³C) .
  • Mass Spectrometry (ESI-MS or HRMS) : Verify molecular ion [M+H]⁺ and fragmentation patterns consistent with the benzamide backbone .
  • HPLC : Use a C18 column (acetonitrile/water mobile phase) to assess purity (>95%) and detect trace impurities .

Q. What safety protocols are critical when handling this compound, given its structural components?

  • Methodological Answer :

  • Mutagenicity : Conduct Ames testing for mutagenic potential, as anomeric amide derivatives (structurally related) may exhibit mutagenicity .
  • Decomposition : Avoid heating above 40°C; DSC studies show decomposition exotherms in similar compounds .
  • PPE : Use nitrile gloves, fume hoods, and closed systems for reactions involving volatile chlorinated solvents (e.g., CH₂Cl₂) .

Advanced Research Questions

Q. How can researchers design binding assays to evaluate this compound’s selectivity for dopamine D3 vs. D2 receptors?

  • Methodological Answer :

  • Radioligand Competition Assays : Use [³H]WC-10 (a D3-selective radioligand) in HEK cells expressing human D2/D3 receptors. Measure IC₅₀ values via saturation binding (Kd calculation) .
  • Autoradiography : Section rat/monkey brain tissues (striatum, Calleja islands) and quantify [³H]WC-10 binding density vs. D2-specific ligands (e.g., [³H]raclopride) .
  • Data Interpretation : Apply mathematical models (e.g., two-site binding equations) to resolve D2/D3 contributions in heterogeneous tissues .

Q. What experimental approaches can resolve contradictions in receptor affinity data across different assay systems?

  • Methodological Answer :

  • Cross-Species Validation : Compare binding affinities in human vs. rat recombinant receptors (e.g., HEK vs. Sf9 cells) to identify species-specific biases .
  • Assay Condition Optimization : Test pH (7.4 vs. 6.8), ionic strength, and GTPγS (to stabilize receptor conformations) to reconcile discrepancies in ligand efficacy .
  • Molecular Dynamics Simulations : Model interactions between the compound’s trifluoromethoxy group and receptor transmembrane domains to predict binding modes .

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound’s pharmacokinetic properties?

  • Methodological Answer :

  • Modify Substituents :
  • Replace the trifluoromethoxy group with methoxy or chloro to assess impact on logP and metabolic stability .
  • Vary the alkyne spacer length (but-2-yn-1-yl vs. propargyl) to balance lipophilicity and solubility .
  • In Vitro ADME :
  • Microsomal stability assays (human/rat liver microsomes) to identify metabolic hotspots (e.g., dimethylamino demethylation) .
  • PAMPA assay to predict blood-brain barrier penetration, critical for CNS-targeted applications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.